3,6,9,12-Tetraoxatridecylamine

Overview

Description

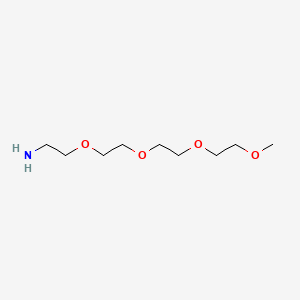

3,6,9,12-Tetraoxatridecylamine, also known as m-PEG4-amine, is a PEG reagent containing an amino (NH2) group . The NH2 group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Synthesis Analysis

The synthesis of this compound involves the use of a PEG reagent containing an amino (NH2) group . The NH2 group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis

The molecular formula of this compound is C9H21NO4 . Its molecular weight is 207.27 .Chemical Reactions Analysis

The NH2 group in this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis

This compound has a boiling point of 85°C/0.1mmHg (lit.) and a density of 1.005±0.06 g/cm3 (Predicted) . Its refractive index is 1.4440 to 1.4480 .Scientific Research Applications

Tetracycline Antibiotics : The articles discuss the mode of action, applications, and the emergence of bacterial resistance to tetracycline antibiotics, highlighting their importance in treating infections and the challenges posed by antibiotic resistance (Chopra & Roberts, 2001).

Molecular Studies on Antibiotic Resistance : There is a focus on the structure and function of enzymes and proteins related to antibiotic resistance, such as the Tet repressor and TetX protein, which modify tetracycline antibiotics and contribute to resistance mechanisms (Orth et al., 1999); (Moore et al., 2005).

Photocatalytic and Electrochemical Degradation of Antibiotics : Some articles explore the degradation pathways and the efficiency of photocatalytic and electrochemical methods in removing antibiotics from water, indicating the relevance of these methods in environmental remediation (Wang et al., 2018).

Mitochondrial Effects of Tetracyclines : The impact of tetracyclines on mitochondrial function across various models suggests the importance of considering the broader biological effects of these compounds beyond their antimicrobial activity (Moullan et al., 2015).

Safety and Hazards

3,6,9,12-Tetraoxatridecylamine is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

m-PEG4-amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) . The primary targets of m-PEG4-amine are the proteins that are intended to be degraded by PROTACs or targeted by ADCs. The amino groups of m-PEG4-amine are reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it a versatile crosslinker .

Mode of Action

m-PEG4-amine acts as a bridge between the target protein and the drug molecule in PROTACs and ADCs . In PROTACs, one end of the linker binds to the target protein, while the other end binds to an E3 ubiquitin ligase. This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker attaches the antibody to the cytotoxic drug, allowing the drug to be delivered specifically to cells expressing the antigen recognized by the antibody .

Biochemical Pathways

The biochemical pathways affected by m-PEG4-amine depend on the specific proteins targeted by the PROTACs or ADCs it is part of. By leading to the degradation of specific proteins, PROTACs can influence various biochemical pathways. Similarly, ADCs can affect pathways within cells expressing the target antigen, particularly when the attached drug is internalized and released .

Pharmacokinetics

The pharmacokinetics of m-PEG4-amine are largely determined by the properties of the PROTAC or ADC it is part ofThe use of a peg-based linker like m-peg4-amine can improve the solubility and stability of the conjugates, potentially enhancing their bioavailability .

Result of Action

The result of m-PEG4-amine’s action is the formation of stable, bioactive conjugates that can selectively target specific proteins for degradation (in the case of PROTACs) or deliver cytotoxic drugs to specific cells (in the case of ADCs) . This can lead to changes in cellular function or viability, depending on the proteins or cells targeted.

Action Environment

The action of m-PEG4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amino groups in m-PEG4-amine . Additionally, the presence of other reactive groups can potentially interfere with the conjugation process. M-peg4-amine is generally stable under a wide range of conditions, making it suitable for use in various research and therapeutic applications .

Biochemical Analysis

Biochemical Properties

m-PEG4-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The amino groups of m-PEG4-amine are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Cellular Effects

The cellular effects of m-PEG4-amine are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It facilitates the internalization of therapeutic cargo via receptor-mediated processes . Upon internalization, the carrier and cargo are encapsulated in an endosome, which may be targeted for recycling or lysosomal degradation .

Molecular Mechanism

The molecular mechanism of m-PEG4-amine involves its role as a linker in the synthesis of PROTACs and ADCs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .

Metabolic Pathways

As a PEG-based compound, it is expected to be biologically inert and non-immunogenic .

Transport and Distribution

The transport and distribution of m-PEG4-amine within cells and tissues would be expected to depend on the specific context of its use, particularly the nature of the PROTAC or ADC in which it is incorporated .

Subcellular Localization

As a linker molecule, its localization would likely depend on the specific PROTAC or ADC in which it is incorporated .

Properties

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTQYVYXIOQYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234099 | |

| Record name | 3,6,9,12-Tetraoxatridecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85030-56-4 | |

| Record name | 3,6,9,12-Tetraoxatridecan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85030-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatridecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085030564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatridecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatridecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.